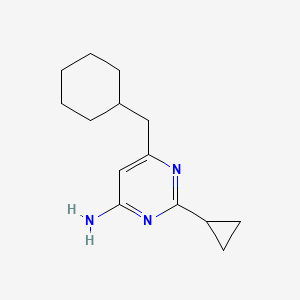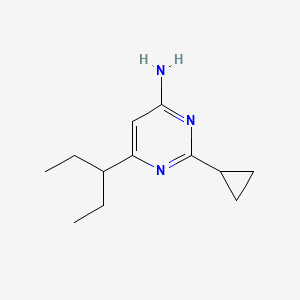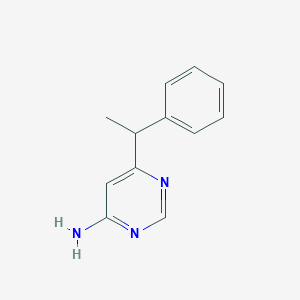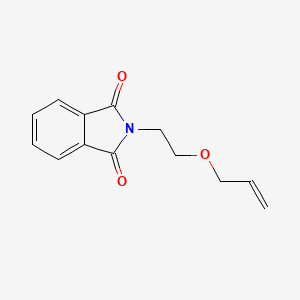
2-(2-Allyloxyethyl)isoindole-1,3-dione
Vue d'ensemble
Description
2-(2-Allyloxyethyl)isoindole-1,3-dione is a chemical compound with the linear formula C11H9NO3 . It is provided to early discovery researchers as part of a collection of rare and unique chemicals .
Synthesis Analysis
The synthesis of isoindoline/isoindoline-1,3-dione derivatives has been achieved under solventless conditions . The process involves simple heating and relatively quick solventless reactions . Another method involves a hexadehydro-Diels–Alder domino reaction of various substituted tetraynes and imidazole derivatives .Molecular Structure Analysis
The molecular structure of 2-(2-Allyloxyethyl)isoindole-1,3-dione is characterized by an isoindoline nucleus and carbonyl groups at positions 1 and 3 . The overall transformation involved the formation of three new C–C bonds and two new C aryl –O bonds via intramolecular cyclization and intermolecular coupling oxidation reactions .Chemical Reactions Analysis
The chemical reactions of isoindoline-1,3-dione derivatives involve the formation of three new C–C bonds and two new C aryl –O bonds via intramolecular cyclization and intermolecular coupling oxidation reactions . The benzannulation of tetraynes and imidazole derivatives in a green, waste-free transformation with a high atom economy in toluene yielded isoindole-1,3-dione derivatives as the major product .Applications De Recherche Scientifique
Synthesis and Chemical Properties
Isoindole-1,3-dione derivatives are known for their diverse synthetic applications. For instance, the synthesis of polysubstituted isoindole-1,3-diones from 2-ethyl-5-hydroxy-3a,4,5,7a-tetrahydro- isoindole-1,3-dione involves multiple steps including epoxidation, hydroxylation, and acetylation to produce various derivatives (Tan et al., 2014). Such methodologies underscore the chemical versatility of isoindole-1,3-dione derivatives, hinting at the synthetic utility of 2-(2-Allyloxyethyl)isoindole-1,3-dione in producing novel compounds.
Biological Activities
Isoindole-1,3-dione derivatives have been explored for their biological activities, including their potential as anticancer agents. For example, certain derivatives have shown cytotoxic effects against various cancer cell lines, with the activity depending on the substituents attached (Tan et al., 2020). This indicates that 2-(2-Allyloxyethyl)isoindole-1,3-dione could also be investigated for its anticancer potential, depending on the functional groups it carries.
Material Science Applications
The optical properties of some isoindole-1,3-dione compounds have been studied, with findings that include absorbance, transmittance, and refractive index measurements (Tan et al., 2018). These properties are crucial for applications in material science, suggesting that 2-(2-Allyloxyethyl)isoindole-1,3-dione derivatives could find use in the development of novel materials with specific optical characteristics.
Green Chemistry Approaches
Innovative green chemistry approaches have been applied to the synthesis of isoindoline-1,3-dione derivatives, demonstrating the potential for environmentally friendly methods in producing these compounds (Journal et al., 2019). This highlights the possibility of developing sustainable synthetic routes for 2-(2-Allyloxyethyl)isoindole-1,3-dione, aligning with the increasing demand for green chemistry in pharmaceutical and material science research.
Mécanisme D'action
Safety and Hazards
While specific safety and hazards data for 2-(2-Allyloxyethyl)isoindole-1,3-dione was not found, general safety measures for handling similar compounds include wearing personal protective equipment, ensuring adequate ventilation, avoiding contact with skin and eyes, and avoiding ingestion and inhalation .
Orientations Futures
Isoindole-1,3-dione derivatives, including 2-(2-Allyloxyethyl)isoindole-1,3-dione, have potential for use in chemical production and clinical medicine . They are important intermediates for the synthesis of new drugs with different applications . Future research may focus on the development of a selective, high-yield reaction to convert isoindole-1,3-dione into fused highly substituted isoindole-1,3-dione derivatives .
Propriétés
IUPAC Name |
2-(2-prop-2-enoxyethyl)isoindole-1,3-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NO3/c1-2-8-17-9-7-14-12(15)10-5-3-4-6-11(10)13(14)16/h2-6H,1,7-9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WPJCNNCAXJPJCR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCOCCN1C(=O)C2=CC=CC=C2C1=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-Allyloxyethyl)isoindole-1,3-dione | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




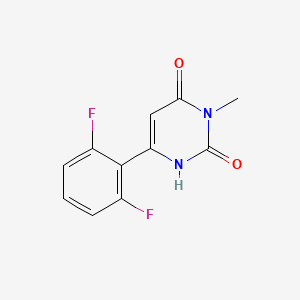
![6-[(2-Fluorophenyl)methyl]-3-methyl-1,2,3,4-tetrahydropyrimidine-2,4-dione](/img/structure/B1484139.png)
![3-Methyl-6-[(thiophen-3-yl)methyl]-1,2,3,4-tetrahydropyrimidine-2,4-dione](/img/structure/B1484140.png)
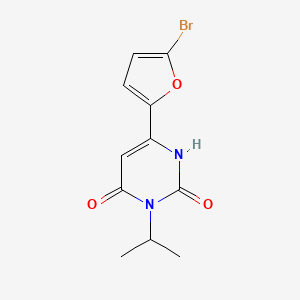

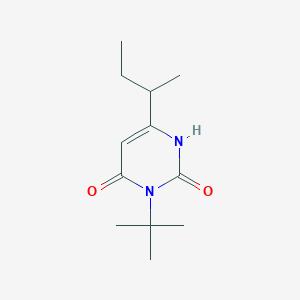
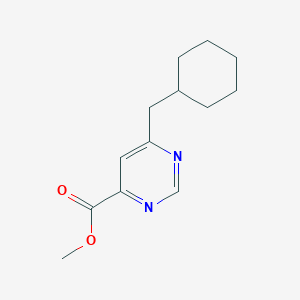
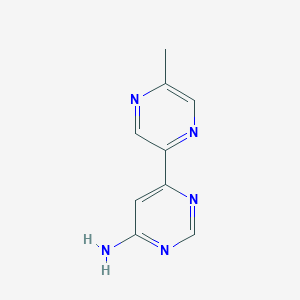
![6-{Bicyclo[2.2.1]hept-5-en-2-yl}-2-methylpyrimidin-4-amine](/img/structure/B1484152.png)
